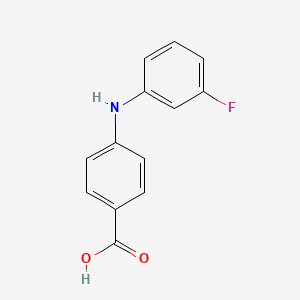

4-(3-Fluorophenylamino)benzoic acid

Description

4-(3-Fluorophenylamino)benzoic acid is a fluorinated benzoic acid derivative characterized by a phenylamino group substituted with a fluorine atom at the meta position. Its structure combines the electron-withdrawing fluorine atom with the hydrogen-bonding capabilities of the amino and carboxylic acid groups, influencing its physicochemical and biological properties .

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

4-(3-fluoroanilino)benzoic acid |

InChI |

InChI=1S/C13H10FNO2/c14-10-2-1-3-12(8-10)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17) |

InChI Key |

FHDWNFWDBSFNGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Fluoro-2-(phenylamino)benzoic acid

- Structure: Differs in fluorine substitution at the ortho position of the phenylamino group (vs. meta in the title compound).

- Synthesis : Prepared via copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline .

- Crystallography : Exhibits intramolecular N–H⋯O hydrogen bonds and O–H⋯O dimerization, forming acid–acid dimers. Dihedral angles between aromatic rings (52.65–55.63°) indicate a twisted conformation .

4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid

- Structure: Contains a sulfonylamino linker and a methyl group at the 3-position of the fluorophenyl ring.

- Properties: Higher molar mass (309.31 g/mol), density (1.462 g/cm³), and lower acidity (predicted pKa = 4.06) compared to the title compound.

4-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methylbenzoic acid

- Structure: Features a triazole-thione ring conjugated via an iminomethyl group.

Physicochemical Properties Comparison

*Estimated based on molecular formula C13H10FNO2.

Spectral Characteristics

- UV-Vis: Analogues like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid show λmax at 267–341 nm, influenced by conjugation and substituent electronics .

- NMR: For 4-Fluoro-2-(phenylamino)benzoic acid, 1H NMR (DMSO-d6) reveals aromatic protons at δ 6.8–8.0 ppm and carboxylic acid protons at δ 12.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.